molecular formula C12H11ClN2O B8765834 3-Chloro-6-phenethyloxypyridazine

3-Chloro-6-phenethyloxypyridazine

Cat. No. B8765834
M. Wt: 234.68 g/mol
InChI Key: IOBQPKSHICEQEO-UHFFFAOYSA-N
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Patent
US08673917B2

Procedure details

3,6-Dichloropyridazine (1.0 g, 6.712 mmol), 2-phenylethanol (820 mg, 6.712 mmol) and sodium hydride (60 percent suspension in oil, 268 mg, 6.712 mmol) were stirred in 25 ml of N-methylpyrrolidin-2-one at room temperature for 30 minutes. After concentrating, water and ethyl acetate were added, and the organic phase was removed, concentrated and purified by preparative HPLC (PR18, acetonitrile/water 0.1% TFA). Yield: 878 mg (56%), M+H+: 235.1.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
820 mg
Type
reactant
Reaction Step One
Quantity
268 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5](Cl)=[CH:6][CH:7]=1.[C:9]1([CH2:15][CH2:16][OH:17])[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[H-].[Na+]>CN1CCCC1=O>[Cl:1][C:2]1[N:3]=[N:4][C:5]([O:17][CH2:16][CH2:15][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)Cl
Name
Quantity
820 mg
Type
reactant
Smiles
C1(=CC=CC=C1)CCO
Name
Quantity
268 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
CN1C(CCC1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentrating
ADDITION
Type
ADDITION
Details
water and ethyl acetate were added
CUSTOM
Type
CUSTOM
Details
the organic phase was removed
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by preparative HPLC (PR18, acetonitrile/water 0.1% TFA)

Outcomes

Product
Name
Type
Smiles
ClC=1N=NC(=CC1)OCCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.